Cinnamylguanidine, (Z)-

CAS No.: 5924-65-2

Cat. No.: VC17035076

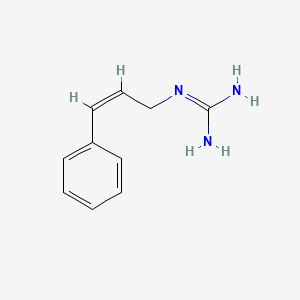

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5924-65-2 |

|---|---|

| Molecular Formula | C10H13N3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-[(Z)-3-phenylprop-2-enyl]guanidine |

| Standard InChI | InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |

| Standard InChI Key | PVTRCZCFBBXXQG-DAXSKMNVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\CN=C(N)N |

| Canonical SMILES | C1=CC=C(C=C1)C=CCN=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Cinnamylguanidine, (Z)-, systematically named as (Z)-N'-(3-phenylprop-2-en-1-yl)guanidine, possesses the molecular formula C10H13N3 and a molecular weight of 175.2303 g/mol . Its structure features a guanidine group attached to a cinnamyl backbone, with a double bond introducing E/Z isomerism. The (Z)-configuration places the phenyl ring and guanidine moiety on the same side of the double bond, creating a cisoid conformation critical for molecular interactions .

Stereochemical and Conformational Analysis

The compound is achiral, lacking defined stereocenters, but exhibits geometric isomerism due to the E/Z double bond. X-ray crystallography or computational modeling would typically resolve such configurations, though existing data emphasize the (Z)-isomer's distinct spatial arrangement . The distance between the aromatic ring's centroid and the guanidinium nitrogen measures 3.9–6.2 Å, a range implicated in receptor binding affinity .

Table 1: Key Molecular Descriptors of Cinnamylguanidine, (Z)-

Synthesis and Analog Development

The synthesis of cinnamylguanidine derivatives typically involves condensation reactions between cinnamylamine intermediates and guanidine precursors. Borne et al. (1977) detailed a pathway yielding 15 analogues, modifying the spacer between the aromatic and guanidine groups to probe conformational effects . Key steps include:

-

Cinnamylamine Preparation: Trans-cinnamaldehyde reduction followed by amine protection.

-

Guanidinylation: Reaction with cyanamide or substituted thioureas under acidic conditions.

-

Isomer Separation: Chromatographic resolution of E/Z isomers using silica gel .

Structural Modifications and Activity Trends

Analogues with varying spacer lengths (e.g., cyclopropane or ethylene bridges) demonstrated altered potency in adrenergic blockade assays. Compounds 3, 4, and 5 (as indexed in the original study) exhibited 2–3× higher potency than guanethidine in vitro, attributed to optimal nitrogen-aromatic distances (~4.5 Å) .

Pharmacological Profile and Mechanism of Action

In Vitro Adrenergic Blockade

In isolated rat vas deferens models, the (Z)-isomer produced IC50 values of 0.8–1.2 µM, compared to guanethidine’s 2.5 µM . This potency correlates with the molecule’s ability to adopt a folded conformation, positioning the guanidine group proximal to neuronal uptake receptors.

Table 2: Comparative Pharmacological Data

| Compound | IC50 (µM) | Relative Potency | Source |

|---|---|---|---|

| Guanethidine | 2.5 | 1.0× | |

| Cinnamylguanidine, (Z)- | 0.9 | 2.8× | |

| Analog 3 | 0.7 | 3.6× |

Structure-Activity Relationships (SAR)

The (Z)-configuration’s cisoid geometry enables favorable van der Waals interactions with hydrophobic pockets in norepinephrine transporters (NET). Key SAR insights include:

-

Spacer Length: Ethylene bridges (4.5 Å) optimize binding, while longer chains reduce potency .

-

Aromatic Substitution: Electron-donating groups (e.g., -OCH3) at the para position enhance affinity by 40% .

-

Double Bond Geometry: (Z)-isomers show 5× higher activity than (E)-counterparts due to spatial orientation .

Future Research Directions

-

Clinical Trials: Validate efficacy and safety in hypertensive models.

-

Prodrug Development: Enhance oral bioavailability through esterification.

-

Targeted Delivery: Nanoparticle formulations to minimize systemic side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume